molecular formula C19H17N3O3 B3002872 2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one CAS No. 2034509-00-5

2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one

Numéro de catalogue: B3002872
Numéro CAS: 2034509-00-5
Poids moléculaire: 335.363
Clé InChI: OWJDNDMMFQRLOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one features a hybrid structure combining a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine scaffold with a chromen-4-one moiety via a carbonyl linkage. This architecture confers rigidity and π-electron density, characteristics often associated with bioactive molecules targeting enzymes or receptors. The chromen-4-one core is structurally akin to flavonoids, which are known for diverse biological activities, including antimicrobial and kinase inhibition .

Propriétés

IUPAC Name

2-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-16-10-18(25-17-7-2-1-4-13(16)17)19(24)21-8-9-22-15(11-21)12-5-3-6-14(12)20-22/h1-2,4,7,10H,3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJDNDMMFQRLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one (CAS No. 2034509-00-5) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and enzymatic inhibition.

  • Molecular Formula : C19H17N3O3
  • Molecular Weight : 335.363 g/mol
  • Purity : Typically around 95%.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer potential using the MTT assay against several cancer types:

Cell Line IC50 (µM) Reference
A54915.3
HT-2912.7
MKN-4518.5
U87MG14.0
SMMC-772117.6
H46016.8

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:

  • Inhibition of Cell Proliferation : The presence of electronegative substituents in the structure enhances its interaction with cellular targets involved in proliferation pathways.
  • Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzymatic Inhibition : The compound has also been reported to inhibit specific enzymes involved in tumor metabolism and growth.

Study on Cytotoxic Effects

A study investigated the cytotoxic effects of synthesized pyrazolo derivatives, including the target compound. It was found that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts. Specifically, compounds with chlorine groups showed increased potency against the tested cancer cell lines .

Enzyme Inhibition

Another study focused on the inhibitory effects of pyrazolo derivatives on protein kinases implicated in cancer progression. The results indicated that the target compound inhibited key kinases at low micromolar concentrations, suggesting a promising avenue for further drug development aimed at kinase-related cancers .

Applications De Recherche Scientifique

Research indicates that compounds with similar structural motifs often exhibit various bioactivities including:

  • Antitumor Activity : Many derivatives have shown promise in inducing apoptosis in cancer cells by activating caspases (e.g., caspase 3/7) which are crucial for programmed cell death.
  • Antiviral Properties : Some pyrazolo derivatives act as inhibitors for enzymes involved in viral replication.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Antitumor Studies

Several studies have investigated the antitumor potential of compounds related to the target structure. For instance:

  • Mechanisms of Action : A study demonstrated that similar pyrazolo compounds could inhibit cell proliferation by inducing cell cycle arrest at the G1 phase in various cancer cell lines. This was attributed to the downregulation of cyclins and upregulation of p21 protein levels.
  • In Vivo Efficacy : In animal models, derivatives of this compound exhibited significant tumor regression when administered at specific dosages over a defined treatment period.

Antiviral Research

Research into the antiviral applications of this compound has revealed:

  • Enzymatic Inhibition : Compounds with similar structures were found to inhibit viral proteases essential for viral replication. This suggests that the target compound could be explored as a lead for developing antiviral agents.
  • Cell Culture Studies : In vitro studies showed that these compounds could reduce viral load in infected cells significantly.

Comparaison Avec Des Composés Similaires

Chromeno-Pyrimidine Derivatives ()

Compounds such as 9a–d in incorporate a chromeno[2,3-d]pyrimidine core substituted with chlorophenyl and hydrazono-polyol chains. Unlike the target compound’s pyrazolo-pyrazine system, these derivatives utilize a pyrimidine ring fused to the chromenone. The hydrazono side chains in 9a–d enhance solubility but may reduce metabolic stability compared to the target compound’s compact bicyclic system .

Pyrazolo-Pyrimidine-Chromenone Hybrids ()

Example 64 in describes methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate, which shares the chromen-4-one moiety but replaces the pyrazolo-pyrazine with a pyrazolo-pyrimidine. Fluorine substitutions at the chromenone and phenyl groups enhance lipophilicity and target affinity, as seen in its high melting point (303–306°C) .

Tetrahydroimidazo-Pyridine Derivatives ()

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a tetrahydroimidazo-pyridine core instead of pyrazolo-pyrazine.

Physicochemical Properties

Compound Class Core Structure Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Substituents
Target Compound Pyrazolo-pyrazine-chromenone Not reported Not reported Not reported Cyclopenta-pyrazolo-pyrazine
Chromeno-pyrimidine (9a–d) Chromeno[2,3-d]pyrimidine ~600–650 (estimated) Not reported Not specified Chlorophenyl, hydrazono-polyols
Pyrazolo-pyrimidine (Example 64) Pyrazolo[3,4-c]pyrimidine 536.4 303–306 20% Fluoro-chromenone, fluorophenyl
Tetrahydroimidazo-pyridine Tetrahydroimidazo[1,2-a]pyridine ~500 (estimated) 243–245 51% Nitrophenyl, cyano, phenethyl

Key Observations :

  • The pyrazolo-pyrimidine derivative (Example 64) exhibits the highest melting point, likely due to fluorinated aromatic stacking .
  • Yields vary significantly: Tetrahydroimidazo-pyridine synthesis achieves 51% , whereas cross-coupling in Example 64 yields only 20% .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.